molecular formula C16H16O4 B268014 4-Methoxyphenyl 2-ethoxybenzoate

4-Methoxyphenyl 2-ethoxybenzoate

Cat. No. B268014
M. Wt: 272.29 g/mol
InChI Key: PZYSTNBLPILBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 2-ethoxybenzoate, also known as benzocaine ethyl p-anisate, is a local anesthetic and a commonly used compound in scientific research. It is a white crystalline powder with a molecular weight of 275.33 g/mol. This compound is widely used in various applications, including medical, cosmetic, and industrial sectors.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-ethoxybenzoate involves the inhibition of voltage-gated sodium channels. This inhibition prevents the generation and propagation of action potentials, leading to the blockage of nerve impulses. This blockage results in the loss of sensation in the affected area.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methoxyphenyl 2-ethoxybenzoate include the inhibition of nerve impulses, leading to the loss of sensation in the affected area. This compound does not affect the central nervous system, and therefore, it does not cause any systemic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Methoxyphenyl 2-ethoxybenzoate in lab experiments include its high potency and fast onset of action. It is also relatively safe and has a low risk of systemic toxicity. However, its short duration of action and limited tissue penetration can be considered as limitations.

Future Directions

There are several future directions for the use of 4-Methoxyphenyl 2-ethoxybenzoate in scientific research. One potential direction is the development of new formulations that can enhance its tissue penetration and duration of action. Another direction is the investigation of its potential use in the treatment of chronic pain conditions. Additionally, further studies are needed to explore the safety and efficacy of this compound in different applications.

Synthesis Methods

The synthesis of 4-Methoxyphenyl 2-ethoxybenzoate involves the reaction between p-methoxyphenol and ethyl 2-bromo benzoate. The reaction takes place in the presence of a base such as potassium carbonate and a palladium catalyst. The final product is obtained by purification through recrystallization.

Scientific Research Applications

4-Methoxyphenyl 2-ethoxybenzoate is widely used in scientific research as a local anesthetic. It is used to numb the skin, mucous membranes, and other tissues. This compound is used in various applications, including dentistry, surgery, and dermatology. It is also used in cosmetic products such as lip balms, sunscreens, and topical creams.

properties

Product Name

4-Methoxyphenyl 2-ethoxybenzoate

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methoxyphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C16H16O4/c1-3-19-15-7-5-4-6-14(15)16(17)20-13-10-8-12(18-2)9-11-13/h4-11H,3H2,1-2H3

InChI Key

PZYSTNBLPILBNC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

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